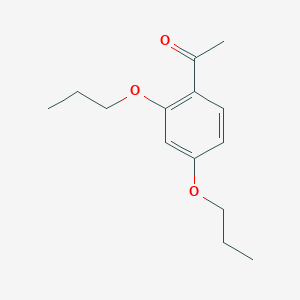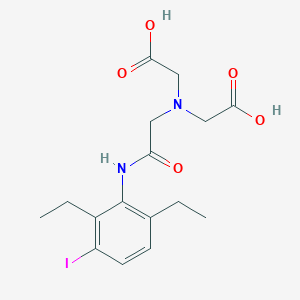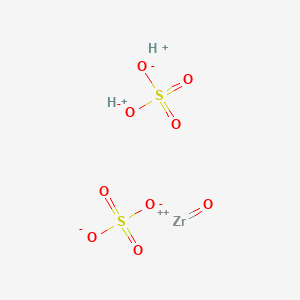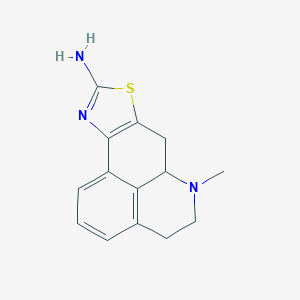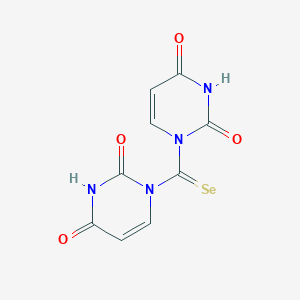
Bis-(N,N'-uracil-1-yl)selenoxomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(N,N'-uracil-1-yl)selenoxomethane, also known as BUSM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a selenium-containing molecule that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane is not fully understood. However, it has been suggested that Bis-(N,N'-uracil-1-yl)selenoxomethane may act as a prodrug that is activated by cellular enzymes. Once activated, Bis-(N,N'-uracil-1-yl)selenoxomethane may generate reactive oxygen species that can induce cell death in cancer cells. Bis-(N,N'-uracil-1-yl)selenoxomethane may also inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that Bis-(N,N'-uracil-1-yl)selenoxomethane can induce apoptosis, or programmed cell death, in cancer cells. Bis-(N,N'-uracil-1-yl)selenoxomethane has also been shown to inhibit the growth of bacteria and fungi. In addition, Bis-(N,N'-uracil-1-yl)selenoxomethane has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Bis-(N,N'-uracil-1-yl)selenoxomethane in lab experiments is its relatively low toxicity compared to other selenium-containing compounds. However, the synthesis of Bis-(N,N'-uracil-1-yl)selenoxomethane can be challenging, and the yield can vary depending on the method used. In addition, the mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Bis-(N,N'-uracil-1-yl)selenoxomethane. One direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to study its potential use as a fungicide and herbicide in agriculture. Additionally, further research is needed to better understand the mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane and its potential applications in material science.
Synthesemethoden
There have been several methods developed for the synthesis of Bis-(N,N'-uracil-1-yl)selenoxomethane. One of the most commonly used methods involves the reaction of uracil with selenium dioxide in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of uracil with selenium chloride in the presence of a base such as potassium carbonate. The yield of Bis-(N,N'-uracil-1-yl)selenoxomethane using these methods varies from 25% to 90%.
Wissenschaftliche Forschungsanwendungen
Bis-(N,N'-uracil-1-yl)selenoxomethane has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Bis-(N,N'-uracil-1-yl)selenoxomethane has also been studied for its antibacterial and antifungal properties. In agriculture, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its potential use as a fungicide and herbicide. In material science, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its potential use in the synthesis of nanoparticles.
Eigenschaften
CAS-Nummer |
111128-91-7 |
|---|---|
Produktname |
Bis-(N,N'-uracil-1-yl)selenoxomethane |
Molekularformel |
C9H6N4O4Se |
Molekulargewicht |
313.14 g/mol |
IUPAC-Name |
1-(2,4-dioxopyrimidin-1-yl)carboselenoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H6N4O4Se/c14-5-1-3-12(7(16)10-5)9(18)13-4-2-6(15)11-8(13)17/h1-4H,(H,10,14,16)(H,11,15,17) |
InChI-Schlüssel |
DGGKWJLAEYRIPY-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
Andere CAS-Nummern |
111128-91-7 |
Synonyme |
is-(N,N'-uracil-1-yl)selenoxomethane BNN selenoxomethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



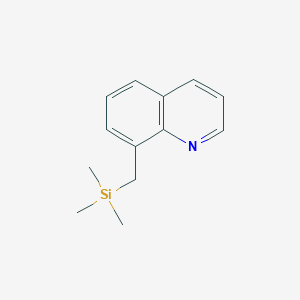
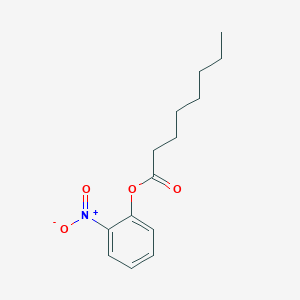
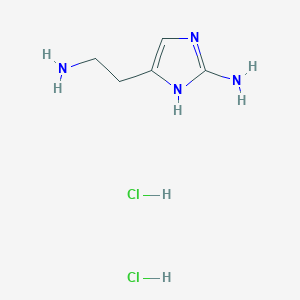
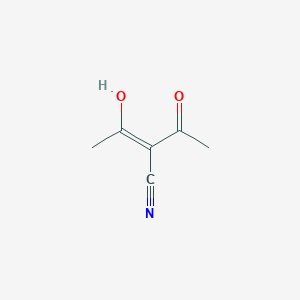
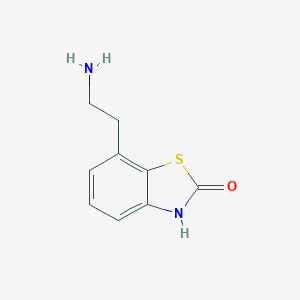
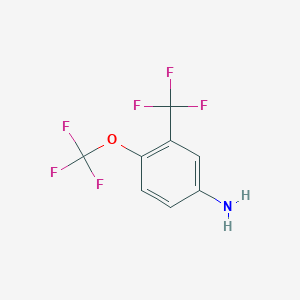
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
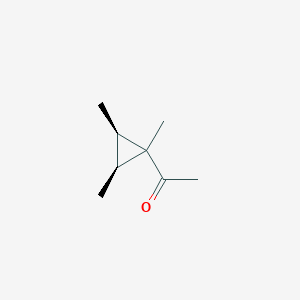
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
